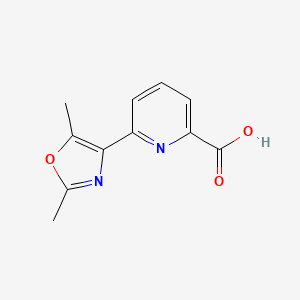

6-(2,5-Dimethyl-1,3-oxazol-4-yl)pyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

6-(2,5-dimethyl-1,3-oxazol-4-yl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-6-10(12-7(2)16-6)8-4-3-5-9(13-8)11(14)15/h3-5H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZGKJFKERRICOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C)C2=NC(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(2,5-Dimethyl-1,3-oxazol-4-yl)pyridine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and therapeutic potential based on various studies.

Chemical Structure and Properties

The compound has the following chemical structure:

Its molecular structure features a pyridine ring substituted with a carboxylic acid group and an oxazole moiety. This unique combination is believed to contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 6-(2,5-Dimethyl-1,3-oxazol-4-yl)pyridine-2-carboxylic acid. It has shown promising cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.63 | Induction of apoptosis via p53 activation |

| U-937 (Leukemia) | 10.38 | Caspase activation leading to apoptosis |

| A549 (Lung) | 12.1 | Inhibition of cell proliferation |

In particular, the compound exhibited higher cytotoxicity compared to standard chemotherapeutics like doxorubicin, indicating its potential as a novel anticancer agent .

The mechanism underlying the anticancer effects of this compound involves several pathways:

- Apoptosis Induction : Studies demonstrated that treatment with the compound leads to increased expression of pro-apoptotic proteins such as p53 and caspases .

- Cell Cycle Arrest : Flow cytometry analyses revealed that the compound induces cell cycle arrest at the G1 phase in various cancer cell lines .

- Inhibition of Key Enzymes : The compound has been shown to selectively inhibit certain enzymes involved in cancer progression, such as histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell growth and apoptosis .

Study 1: Cytotoxicity Against Breast Cancer Cells

A study evaluated the cytotoxic effects of 6-(2,5-Dimethyl-1,3-oxazol-4-yl)pyridine-2-carboxylic acid on MCF-7 cells. The results indicated an IC50 value of 15.63 µM, comparable to Tamoxifen's IC50 value of 10.38 µM. The mechanism was linked to increased p53 levels and subsequent activation of apoptotic pathways .

Study 2: Selectivity for Cancerous Cells

In another study focusing on U-937 leukemia cells, the compound demonstrated significant selectivity for cancerous cells over normal cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapy .

Scientific Research Applications

It appears there might be a slight misunderstanding in the query. The search results primarily discuss "3-Chloro-6-(3,5-dimethyl-1,2-oxazol-4-yl)pyridine-2-carboxylic acid", not "6-(2,5-Dimethyl-1,3-oxazol-4-yl)pyridine-2-carboxylic acid." However, the provided information can still offer insights into the potential applications of similar compounds.

3-Chloro-6-(3,5-dimethyl-1,2-oxazol-4-yl)pyridine-2-carboxylic acid is a heterocyclic compound featuring a pyridine ring with chloro and carboxylic acid groups, along with a dimethyl-substituted oxazole ring.

Scientific Research Applications

3-Chloro-6-(3,5-dimethyl-1,2-oxazol-4-yl)pyridine-2-carboxylic acid has a wide range of applications in scientific research:

- Chemistry: It serves as a building block for synthesizing complex molecules and as a reagent in various organic reactions.

- Biology: The compound is used to study enzyme interactions and as a probe for biological assays.

- Medicine: It has potential therapeutic applications, including use as an antimicrobial or anticancer agent.

- Industry: The compound is utilized in developing new materials and as an intermediate in the production of pharmaceuticals.

Potential mechanisms of action

The mechanism of action of 3-Chloro-6-(3,5-dimethyl-1,2-oxazol-4-yl)pyridine-2-carboxylic acid involves interaction with specific molecular targets like enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects, and the pathways involved may include signal transduction, gene expression, and metabolic regulation.

Use as antioxidants

5-oxopyrrolidine derivatives containing a free carboxylic moiety demonstrate the highest antioxidant effect .

Comparison to similar compounds

- 3-Chloro-6-(3,5-dimethyl-1,2-oxazol-4-yl)pyridine lacks the carboxylic acid group, which may affect its reactivity and biological activity.

- 6-(3,5-Dimethyl-1,2-oxazol-4-yl)pyridine-2-carboxylic acid lacks the chloro group, which may influence its chemical properties and applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Differences

The target compound is distinguished by its unique combination of pyridine, oxazole, and carboxylic acid groups. Below is a comparative analysis with structurally related molecules from the literature:

Table 1: Structural Comparison

Key Observations :

- The target compound’s oxazole substituent introduces a rigid, planar heterocycle, contrasting with the fused pyrrolopyridine system in .

- Unlike the methyl esters in , the carboxylic acid group in the target compound increases hydrophilicity and acidity (estimated pKa ~2–3 for pyridine carboxylic acids).

Analysis :

- Synthetic Yields : The yields for compounds (71–95%) suggest substituent electronic effects (e.g., electron-withdrawing Cl reduces yield compared to OMe). The target compound’s synthesis would likely require careful optimization due to the oxazole’s stability under reaction conditions.

- Spectroscopy : The absence of ester C=O in the target compound differentiates its IR profile from compounds. The oxazole’s aromatic protons and methyl groups would produce distinct 1H NMR shifts compared to pyrrolopyridine derivatives in .

Electronic and Physicochemical Properties

- Solubility : The carboxylic acid group enhances aqueous solubility relative to methyl esters () but may reduce lipid membrane permeability compared to neutral heterocycles.

- Hydrogen Bonding : The carboxylic acid enables stronger intermolecular interactions than esters or halogenated derivatives, relevant for crystal engineering or supramolecular applications .

Research Implications and Gaps

- Applications: The target compound’s dual functionality (acidic and heterocyclic) makes it a candidate for metal-organic frameworks (MOFs) in hydrogen storage, as suggested by studies on amino-pyridine analogs .

- Contradictions : focuses on ester derivatives, limiting direct comparisons with the carboxylic acid form. Structural data (e.g., X-ray crystallography) for the target compound are absent in the provided evidence, highlighting a need for further characterization.

Preparation Methods

Retrosynthetic Analysis and Strategic Route Selection

The target molecule combines a pyridine core functionalized at the 2-position with a carboxylic acid and at the 6-position with a 2,5-dimethyl-1,3-oxazole moiety. Retrosynthetic disconnection reveals two primary fragments: (1) a pyridine-2-carboxylic acid derivative and (2) a 2,5-dimethyl-1,3-oxazole ring. Two dominant strategies emerge:

Pyridine-First Approach

This method involves constructing the pyridine scaffold first, followed by oxazole annulation. Ethyl 6-formylpyridine-2-carboxylate serves as a key intermediate, enabling oxazole formation via van Leusen’s reaction with tosylmethyl isocyanide (TosMIC). Subsequent hydrolysis of the ester yields the carboxylic acid.

Detailed Synthetic Protocols

Van Leusen Oxazole Cyclization on Pyridine Aldehyde

Oxazole Ring Formation

- Combine ethyl 6-formylpyridine-2-carboxylate (10 mmol), TosMIC (1.95 g, 10 mmol), and K₂CO₃ (4.14 g) in anhydrous methanol (20 mL).

- Reflux for 4 hours under nitrogen.

- Concentrate under vacuum, resuspend in H₂O (20 mL), filter, and dry to obtain ethyl 6-(2,5-dimethyl-1,3-oxazol-4-yl)pyridine-2-carboxylate.

Optimization Insights :

- Solvent : Methanol outperforms dioxane or THF due to TosMIC solubility.

- Base : K₂CO₃ ensures deprotonation without side reactions.

- Yield : 74–87% based on analogous pyrrole-oxazole syntheses.

Ester Hydrolysis to Carboxylic Acid

- Dissolve ethyl 6-(2,5-dimethyl-1,3-oxazol-4-yl)pyridine-2-carboxylate (5 mmol) in dioxane/H₂O (1:1, 20 mL).

- Add KOH (0.70 g, 12.5 mmol) and reflux for 3 hours.

- Acidify with 10% HCl to pH 5, filter, and recrystallize from 50% acetic acid.

Characterization Data :

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Step | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Van Leusen Cyclization | Ethyl 6-formylpyridine-2-carboxylate | TosMIC cyclization | 74–87 | >95% |

| CDC (Hypothetical) | 6-Amino-pyridine-2-carboxylate | Oxidative coupling | ≤50 | 80–90% |

Advantages of Van Leusen Route :

- High regioselectivity for oxazole formation.

- Mild conditions compatible with ester groups.

Limitations :

- Requires access to aldehyde-functionalized pyridine precursors.

Mechanistic Elucidation

Van Leusen Cyclization Mechanism

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.